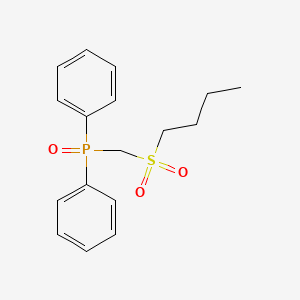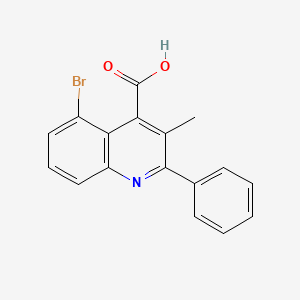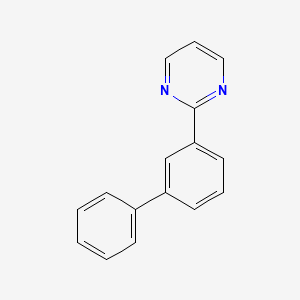![molecular formula C8H7BrO2 B13100056 5-Bromo-4H-benzo[d][1,3]dioxine](/img/structure/B13100056.png)
5-Bromo-4H-benzo[d][1,3]dioxine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-4H-benzo[d][1,3]dioxine is a heterocyclic compound that belongs to the family of benzodioxines. These compounds are characterized by a benzene ring fused with a dioxine ring. The presence of a bromine atom at the 5th position of the benzene ring adds unique chemical properties to this compound. Benzodioxines are known for their applications in medicinal chemistry, agrochemicals, and as synthetic intermediates in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4H-benzo[d][1,3]dioxine can be achieved through several methods. One common approach involves the reaction of salicylic acid derivatives with acetylenic esters. The reaction is typically mediated by copper(I) iodide and sodium bicarbonate in acetonitrile. The reaction proceeds at room temperature and involves the formation of a benzodioxinone intermediate, which can be further brominated to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of brominating agents such as N-bromosuccinimide can facilitate the bromination step in an efficient manner .
化学反应分析
Types of Reactions
5-Bromo-4H-benzo[d][1,3]dioxine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The dioxine ring can undergo oxidation to form quinone derivatives.
Reduction Reactions: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Major Products Formed
Substitution: Formation of 5-substituted benzo[d][1,3]dioxines.
Oxidation: Formation of benzoquinone derivatives.
Reduction: Formation of dihydrobenzo[d][1,3]dioxines.
科学研究应用
5-Bromo-4H-benzo[d][1,3]dioxine has several applications in scientific research:
Medicinal Chemistry: It serves as a core structure in the development of nucleoside base transport inhibitors, topoisomerase I inhibitors, and antiplasmodial drugs.
Agrochemicals: Its derivatives are used as insecticides, crop protection agents, and fungicides.
Synthetic Intermediates: It is used as an intermediate in the synthesis of complex organic molecules for various applications.
作用机制
The mechanism of action of 5-Bromo-4H-benzo[d][1,3]dioxine involves its interaction with specific molecular targets. For instance, as a topoisomerase I inhibitor, it binds to the enzyme and prevents the relaxation of supercoiled DNA, thereby inhibiting DNA replication and transcription. In antiplasmodial activity, it interferes with the parasite’s metabolic pathways, leading to its death .
相似化合物的比较
Similar Compounds
1,3-Benzodioxane: Lacks the bromine atom and has different chemical properties.
4H-Benzo[d][1,3]dioxin-4-one: Similar core structure but without the bromine substitution.
Benzo-1,3-oxathiine: Contains a sulfur atom instead of an oxygen atom in the dioxine ring.
Uniqueness
5-Bromo-4H-benzo[d][1,3]dioxine is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity. This makes it a valuable compound in the development of pharmaceuticals and agrochemicals .
属性
分子式 |
C8H7BrO2 |
|---|---|
分子量 |
215.04 g/mol |
IUPAC 名称 |
5-bromo-4H-1,3-benzodioxine |
InChI |
InChI=1S/C8H7BrO2/c9-7-2-1-3-8-6(7)4-10-5-11-8/h1-3H,4-5H2 |
InChI 键 |
CNWVGGDFCRJERC-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(C=CC=C2Br)OCO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(S)-4-(6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-N-(6-(3,3-difluoroazetidin-1-yl)-2-methylpyridin-3-yl)-3-methylpiperazine-1-carboxamide](/img/structure/B13099978.png)
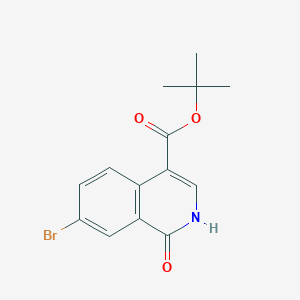
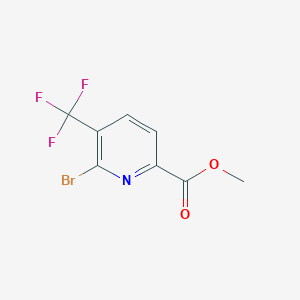
![(S)-4-Thioxohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13099997.png)
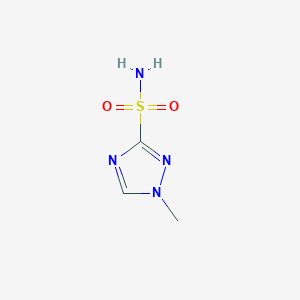
![(3AR,4R,5R,6aS)-5-((tert-Butyldimethylsilyl)oxy)-4-((R,E)-3-hydroxy-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B13100002.png)
![6-(3-Fluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13100003.png)
![4-(6-Methylthiazolo[3,2-B][1,2,4]triazol-5-YL)aniline](/img/structure/B13100019.png)
![2,3-dimethyl-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine](/img/structure/B13100027.png)
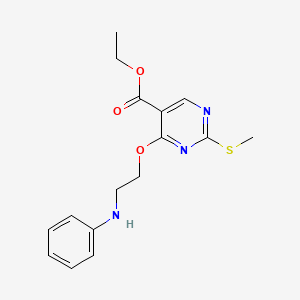
![2-[3-(4-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13100040.png)
